
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)anisole, commonly known as DMTT, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMTT is a type of organic molecule that belongs to the family of anisoles, which are widely used in the chemical industry as solvents, fragrances, and flavoring agents. In
Wirkmechanismus
The mechanism of action of DMTT is not fully understood, but it is believed to be related to its unique chemical structure and electronic properties. DMTT contains a thienyl group and an ethenyl group, which can interact with other molecules through π-π stacking and hydrogen bonding. This interaction can lead to changes in the electronic properties of DMTT, such as the absorption and emission of light. These changes can be used to detect the presence of other molecules, such as biomolecules.
Biochemical and Physiological Effects:
DMTT has not been extensively studied for its biochemical and physiological effects, but some studies have reported its potential toxicity and mutagenicity. However, these studies were conducted using high doses of DMTT, which are not relevant to the concentrations used in scientific research. Therefore, further studies are needed to determine the safety and toxicity of DMTT.
Vorteile Und Einschränkungen Für Laborexperimente
DMTT has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. DMTT can also be easily synthesized using commercially available reagents and equipment. However, DMTT has some limitations, such as its high cost and limited availability. Therefore, researchers need to carefully consider the cost and availability of DMTT before using it in their experiments.
Zukünftige Richtungen
DMTT has a wide range of potential applications in scientific research, and several future directions can be explored. One possible direction is the development of new synthetic methods for DMTT, which can improve the yield and purity of the compound. Another direction is the investigation of the electronic properties of DMTT, which can lead to the development of new organic electronic devices. Additionally, the potential toxicity and mutagenicity of DMTT need to be further studied to ensure its safety for scientific research. Finally, the use of DMTT as a fluorescent probe for detecting biomolecules needs to be optimized and validated for its sensitivity and specificity.
Conclusion:
In conclusion, DMTT is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMTT can be synthesized using a multi-step process, and it has been studied in various scientific fields, including organic chemistry, materials science, and biochemistry. DMTT has several advantages for lab experiments, but it also has some limitations, such as its high cost and limited availability. Several future directions can be explored to further investigate the potential applications of DMTT in scientific research.
Synthesemethoden
DMTT can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with 2-bromoethyl methyl ether, followed by the reaction with magnesium, and then the reaction with 2,6-dimethyl-4-hydroxyanisole. The final product is obtained through the reaction with acetic anhydride and pyridine. This synthesis method has been reported in several scientific publications, and it has been optimized to improve the yield and purity of DMTT.
Wissenschaftliche Forschungsanwendungen
DMTT has been studied in various scientific fields, including organic chemistry, materials science, and biochemistry. In organic chemistry, DMTT has been used as a building block for the synthesis of other complex molecules, such as dendrimers and polymers. In materials science, DMTT has been investigated as a potential component for the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). In biochemistry, DMTT has been tested for its potential application as a fluorescent probe for detecting biomolecules, such as proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
142115-46-6 |
|---|---|
Produktname |
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)anisole |
Molekularformel |
C15H16OS |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
2-[(E)-2-(4-methoxy-3,5-dimethylphenyl)ethenyl]thiophene |
InChI |
InChI=1S/C15H16OS/c1-11-9-13(10-12(2)15(11)16-3)6-7-14-5-4-8-17-14/h4-10H,1-3H3/b7-6+ |
InChI-Schlüssel |
PTSNVPHZYHFONX-VOTSOKGWSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1OC)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1OC)C)C=CC2=CC=CS2 |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C)C=CC2=CC=CS2 |
Synonyme |
2-[(E)-2-(4-methoxy-3,5-dimethyl-phenyl)ethenyl]thiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)
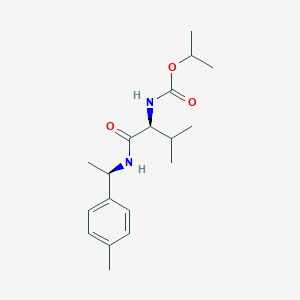
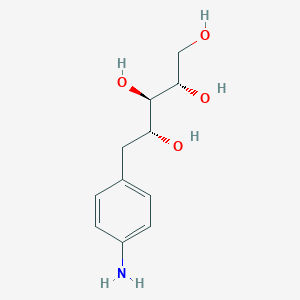

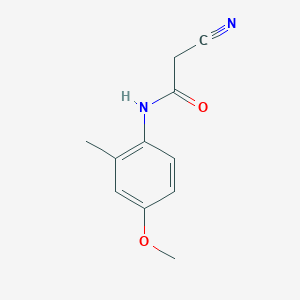
![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)
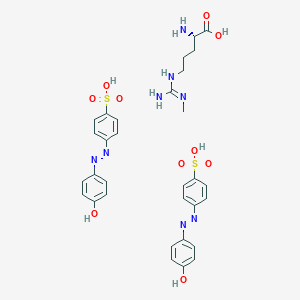
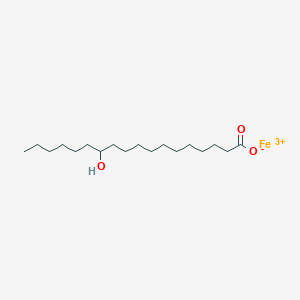
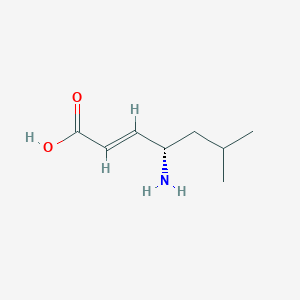
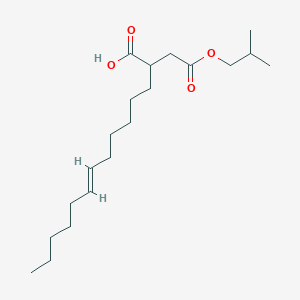
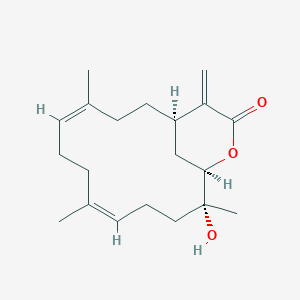
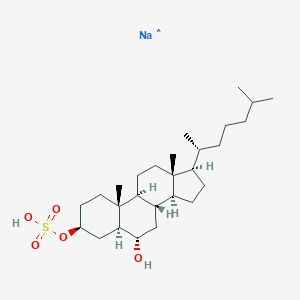

![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)